molecular formula C25H19N3O3S B11598923 (6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11598923
M. Wt: 441.5 g/mol
InChI Key: JAXXCDOKAQUBEX-JCMHNJIXSA-N
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Description

(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group attached to the thiazole ring The presence of methoxy and benzyloxy groups further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed by cyclization of an appropriate hydrazine derivative with a nitrile compound.

    Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are then coupled together using a suitable coupling reagent, such as phosphorus oxychloride (POCl3).

    Introduction of Benzylidene Group: The benzylidene group is introduced by reacting the intermediate compound with 4-(benzyloxy)-3-methoxybenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.

Comparison with Similar Compounds

(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can be compared with other similar compounds, such as:

    Thiazolotriazoles: Compounds with similar thiazole and triazole ring structures but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to different core structures.

    Methoxy and Benzyloxy Substituted Compounds: Compounds with methoxy and benzyloxy groups attached to different aromatic rings.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H19N3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

(6Z)-6-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C25H19N3O3S/c1-30-21-14-18(12-13-20(21)31-16-17-8-4-2-5-9-17)15-22-24(29)28-23(26-27-25(28)32-22)19-10-6-3-7-11-19/h2-15H,16H2,1H3/b22-15-

InChI Key

JAXXCDOKAQUBEX-JCMHNJIXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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